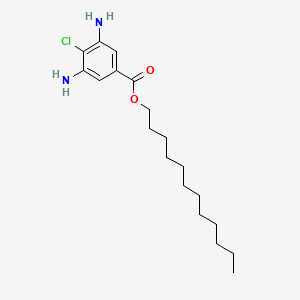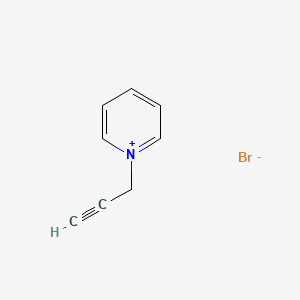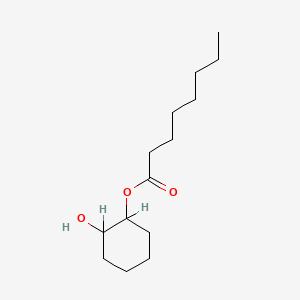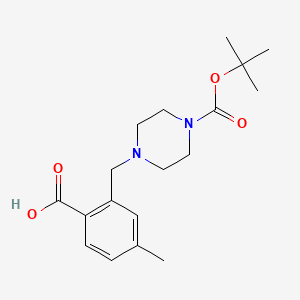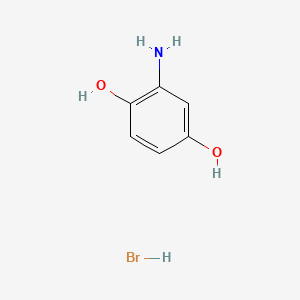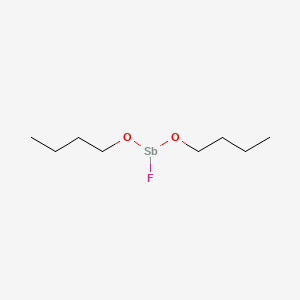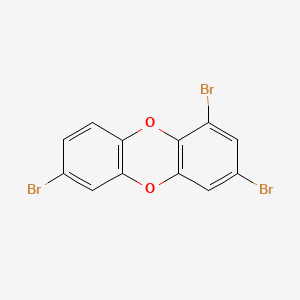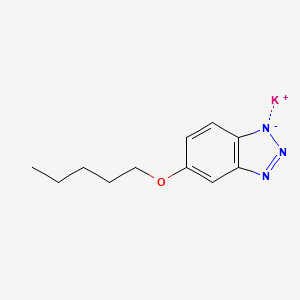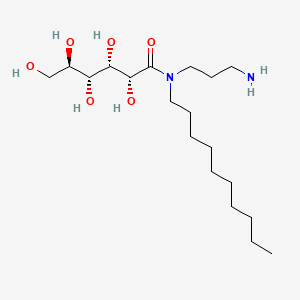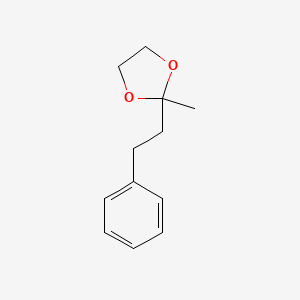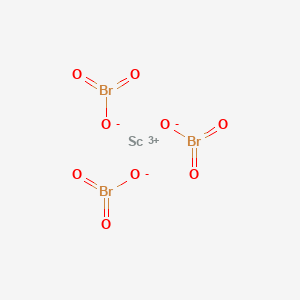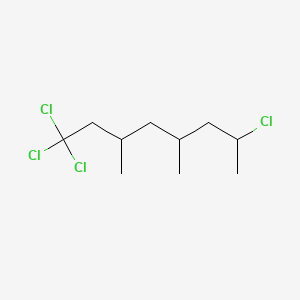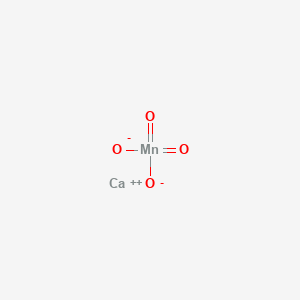
calcium;dioxido(dioxo)manganese
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium;dioxido(dioxo)manganese, also known as calcium manganate, is a chemical compound with the molecular formula CaH₆MnO₄. It is a manganese-based compound where manganese is in a high oxidation state, typically +4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium;dioxido(dioxo)manganese can be synthesized through various methods. One common approach involves the reaction of manganese dioxide (MnO₂) with calcium oxide (CaO) under high-temperature conditions. The reaction typically occurs at temperatures above 800°C to ensure complete conversion. Another method involves the precipitation of calcium manganate from a solution containing calcium and manganese salts, followed by calcination to achieve the desired oxidation state .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of manganese ore as a starting material. The ore is first leached with sulfuric acid to produce manganese sulfate, which is then purified to remove impurities such as calcium and magnesium. The purified manganese sulfate is then reacted with calcium hydroxide to precipitate calcium manganate, which is subsequently calcined to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Calcium;dioxido(dioxo)manganese undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the manganese center can be further oxidized to higher oxidation states, while in reduction reactions, it can be reduced to lower oxidation states. Substitution reactions involve the replacement of oxygen atoms with other ligands or functional groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide (H₂O₂) for oxidation reactions and hydrochloric acid (HCl) for reduction reactions. The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, in oxidation reactions, manganese oxides with higher oxidation states may be formed, while in reduction reactions, manganese(II) compounds such as manganese chloride (MnCl₂) may be produced .
Applications De Recherche Scientifique
Calcium;dioxido(dioxo)manganese has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various oxidation reactions due to its high oxidation state and ability to facilitate electron transfer processes. In biology, it plays a role in the study of manganese-based enzymes and their mechanisms of action. In medicine, it is investigated for its potential use in imaging and therapeutic applications. In industry, it is used in the production of high-performance materials, such as thermochemical energy storage systems and electrocatalysts for fuel cells .
Mécanisme D'action
The mechanism of action of calcium;dioxido(dioxo)manganese involves its ability to undergo redox reactions, where it can accept and donate electrons. This property is crucial for its role as a catalyst in various chemical reactions. The molecular targets and pathways involved include the oxidation of organic substrates and the reduction of oxygen species. The high-valent manganese-oxo intermediates formed during these reactions are key to the compound’s catalytic activity .
Comparaison Avec Des Composés Similaires
Calcium;dioxido(dioxo)manganese can be compared with other manganese-based compounds, such as manganese dioxide (MnO₂) and manganese(III) oxide (Mn₂O₃). While all these compounds contain manganese in different oxidation states, this compound is unique due to the presence of calcium, which can influence its chemical properties and reactivity. The addition of calcium can enhance the stability and catalytic activity of the compound, making it more effective in certain applications .
List of Similar Compounds:- Manganese dioxide (MnO₂)
- Manganese(III) oxide (Mn₂O₃)
- Calcium manganese(III) oxide hydrates (CaMn₂O₄·xH₂O)
Propriétés
Numéro CAS |
12049-47-7 |
|---|---|
Formule moléculaire |
CaMnO4 |
Poids moléculaire |
159.01 g/mol |
Nom IUPAC |
calcium;dioxido(dioxo)manganese |
InChI |
InChI=1S/Ca.Mn.4O/q+2;;;;2*-1 |
Clé InChI |
OOSYCERWOGUQJY-UHFFFAOYSA-N |
SMILES canonique |
[O-][Mn](=O)(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


